molecular formula C12H8ClNO2S B1584462 2-Nitro-4'-chloro diphenyl sulfide CAS No. 6764-10-9

2-Nitro-4'-chloro diphenyl sulfide

Cat. No.: B1584462
CAS No.: 6764-10-9
M. Wt: 265.72 g/mol
InChI Key: QDZAHNHWJFQWDL-UHFFFAOYSA-N
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Description

2-Nitro-4'-chloro diphenyl sulfide is an organic compound with the molecular formula C12H8ClNO2S. It is characterized by the presence of a chlorophenyl group attached to a sulfanyl group, which is further connected to a nitrobenzene moiety. This compound is known for its yellow crystalline appearance and strong aromatic odor .

Preparation Methods

The synthesis of 2-Nitro-4'-chloro diphenyl sulfide typically involves a sulfurization reaction. The process includes adding sulfuric acid and a nitrating agent to diphenyl sulfide. The target product is then purified through filtration and crystallization . Industrial production methods may involve similar steps but on a larger scale, ensuring higher yields and purity.

Chemical Reactions Analysis

2-Nitro-4'-chloro diphenyl sulfide undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the sulfanyl group to a sulfoxide or sulfone.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common reagents used in these reactions include hydrogen gas, catalysts like palladium, and nucleophiles such as amines. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Nitro-4'-chloro diphenyl sulfide is primarily used as a reagent in organic synthesis. It is instrumental in the synthesis of other sulfide compounds, including various diphenyl sulfide derivatives. Additionally, it finds applications in the production of dyes and fluorescent substances . In biological research, it may be used to study the effects of sulfanyl and nitro groups on biological systems.

Mechanism of Action

The mechanism of action of 2-Nitro-4'-chloro diphenyl sulfide involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the sulfanyl group can form bonds with various biomolecules. These interactions can influence cellular pathways and biochemical processes.

Comparison with Similar Compounds

2-Nitro-4'-chloro diphenyl sulfide can be compared with other similar compounds such as:

    2-Nitro-4’-chlorodiphenyl sulfide: This compound has a similar structure but with the nitro and chlorophenyl groups positioned differently.

    1-(2-Chlorophenyl)sulfanyl-4-nitrobenzene: This is an isomer with the chlorophenyl and nitro groups swapped.

The uniqueness of this compound lies in its specific arrangement of functional groups, which can result in distinct chemical reactivity and applications .

Properties

IUPAC Name

1-(4-chlorophenyl)sulfanyl-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClNO2S/c13-9-5-7-10(8-6-9)17-12-4-2-1-3-11(12)14(15)16/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDZAHNHWJFQWDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])SC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20327125
Record name 2-Nitro-4'-chloro diphenyl sulfide
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Molecular Weight

265.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6764-10-9
Record name 1-[(4-Chlorophenyl)thio]-2-nitrobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6764-10-9
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Chlorophenyl)sulfanyl-2-nitrobenzene
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Record name 2-Nitro-4'-chloro diphenyl sulfide
Source EPA DSSTox
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Record name 1-(4-chlorophenyl)sulfanyl-2-nitrobenzene
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Synthesis routes and methods I

Procedure details

This compound was synthesized by the model procedure from the following compounds: 4-Chlorothiophenol (15.0 g, 0.10 mol), Na2CO3 (15.50 g, 0.15 mol), and 2-chloro-nitrobenzene (16.3 g, 0.10 mol). The crude product, mp 91°-93° C., was recrystallized from alcohol to afford 25.0 g (91%) of yellow crystals, mp 94°-95° C. (lit. mp 94° C.). IR(KBr) 3050 (C--H), 1512 and 1336 cm-1 (NO2); 1H NMR (CDCl3) δ 8.2 (m, 1 H) and 7.45 (m, 7 H).
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
15.5 g
Type
reactant
Reaction Step Two
Quantity
16.3 g
Type
reactant
Reaction Step Three
Yield
91%

Synthesis routes and methods II

Procedure details

2-Fluoronitrobenzene (1.5 g) and 4-chlorothio phenol (1.5 g) were dissolved in ethanol (30 ml) and potassium carbonate (1.4 g) was added thereto, followed by stirring at 60° C. for five hours. Subsequently, the solvent was removed under reduced pressure and the residue was dissolved in water (50 ml). The resultant solution was subjected to extraction with ethyl acetate (30 ml×2). The organic layer was washed sequentially with water and saturated brine and dried over anhydrous sodium sulfate. The solvent was removed under reduced pressure. The residue was re-crystallized from diethyl ether, to thereby produce the target compound (2.1 g) as pale-brown crystals.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
1.4 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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